

Commercial Availability and Application of 11-(dansylamino)undecanoic Acid in Preclinical Research

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Compound of Interest

Compound Name: 11-(Dansylamino)undecanoic acid

Cat. No.: B024213

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Introduction

11-(dansylamino)undecanoic acid, commonly referred to as DAUDA, is a fluorescent fatty acid analogue that has emerged as a valuable tool in preclinical research, particularly in the fields of biochemistry and drug discovery. Its commercial availability has made it accessible to a wide range of researchers for investigating protein-ligand interactions. This technical guide provides a comprehensive overview of the properties, commercial availability, and a detailed experimental protocol for the application of **11-(dansylamino)undecanoic acid** in studying fatty acid binding proteins (FABPs).

The core utility of **11-(dansylamino)undecanoic acid** lies in its environment-sensitive fluorescence. The dansyl group, a fluorescent tag, exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission maximum when it moves from a polar aqueous environment to a nonpolar, hydrophobic environment, such as the binding pocket of a protein. This property allows researchers to monitor the binding of DAUDA to proteins in real-time. Furthermore, it can be used in competitive binding assays to determine the binding affinities of non-fluorescent ligands, such as endogenous fatty acids or potential drug candidates, that compete for the same binding site.

Commercial Availability and Physicochemical Properties

11-(dansylamino)undecanoic acid is readily available from several commercial chemical suppliers. Researchers can procure this compound for laboratory use, ensuring consistency and quality for their experimental needs.

Property	Value	Source
Synonyms	DAUDA, 11-((5-Dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid	Cayman Chemical, Sigma-Aldrich[1]
CAS Number	73025-02-2	Cayman Chemical, Sigma-Aldrich[1]
Molecular Formula	C ₂₃ H ₃₄ N ₂ O ₄ S	Cayman Chemical, PubChem[2]
Molecular Weight	434.6 g/mol	PubChem[2]
Purity	≥98%	Cayman Chemical
Formulation	A crystalline solid	ChemicalBook[3]
Solubility	DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml	Cayman Chemical
Fluorescence	λ _{ex} ~335-345 nm; λ _{em} ~516-543 nm (in methanol or protein-bound)	Sigma-Aldrich, Cayman Chemical[1]
Storage Temperature	-20°C	TargetMol[4]

Application in a Competitive Ligand Binding Assay

A primary application of **11-(dansylamino)undecanoic acid** is in competitive binding assays to determine the affinity of test compounds for fatty acid binding proteins (FABPs). The following

protocol is a detailed methodology for such an assay, adapted from studies on *Schistosoma mansoni* fatty acid-binding protein (Sm14).[1]

Experimental Protocol: Competitive Binding Assay for Fatty Acid Binding Proteins

Objective: To determine the relative binding affinity of a non-fluorescent fatty acid for a fatty acid binding protein by measuring the displacement of **11-(dansylamino)undecanoic acid**.

Materials:

- Purified fatty acid binding protein (FABP)
- **11-(dansylamino)undecanoic acid** (DAUDA)
- Non-fluorescent fatty acid (competitor ligand)
- Phosphate-buffered saline (PBS), pH 7.4
- Ethanol or DMSO for stock solution preparation
- Quartz cuvette
- Fluorescence spectrophotometer

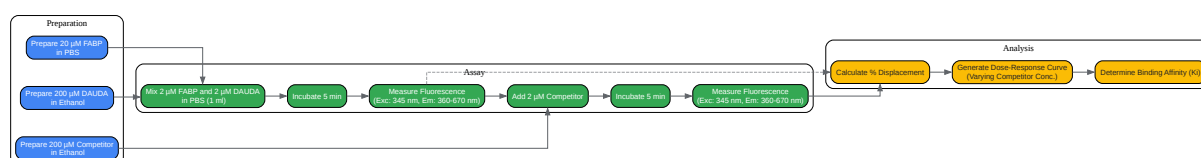
Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of the FABP in PBS at a concentration of 20 μM .
 - Prepare a stock solution of DAUDA in ethanol at a concentration of 200 μM .
 - Prepare a stock solution of the non-fluorescent fatty acid competitor in ethanol at a concentration of 200 μM .
- Assay Setup:

- In a quartz cuvette, prepare a 1 ml solution containing 2 μM of the FABP in PBS.
- Add DAUDA to the cuvette to a final concentration of 2 μM .
- Incubate the mixture at room temperature for 5 minutes to allow for the binding of DAUDA to the FABP to reach equilibrium.
- Fluorescence Measurement:
 - Place the cuvette in the fluorescence spectrophotometer.
 - Set the excitation wavelength to 345 nm.
 - Record the emission spectrum from 360 nm to 670 nm. The peak fluorescence intensity, corresponding to the FABP-DAUDA complex, should be observed around 500-550 nm.
- Competitive Displacement:
 - To the same cuvette, add the non-fluorescent fatty acid competitor to a final concentration of 2 μM .
 - Incubate the mixture at room temperature for 5 minutes to allow for the displacement of DAUDA by the competitor to reach equilibrium.
 - Record the emission spectrum again using the same settings. A decrease in fluorescence intensity at the peak emission wavelength indicates the displacement of DAUDA from the FABP binding pocket.
- Data Analysis:
 - The percentage of DAUDA displacement can be calculated using the following formula: % Displacement = $[1 - (\text{Fluorescence_with_competitor} / \text{Fluorescence_without_competitor})] \times 100$
 - To determine the binding affinity (K_i) of the competitor, the experiment should be repeated with varying concentrations of the competitor to generate a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive binding assay using **11-(dansylamino)undecanoic acid**.



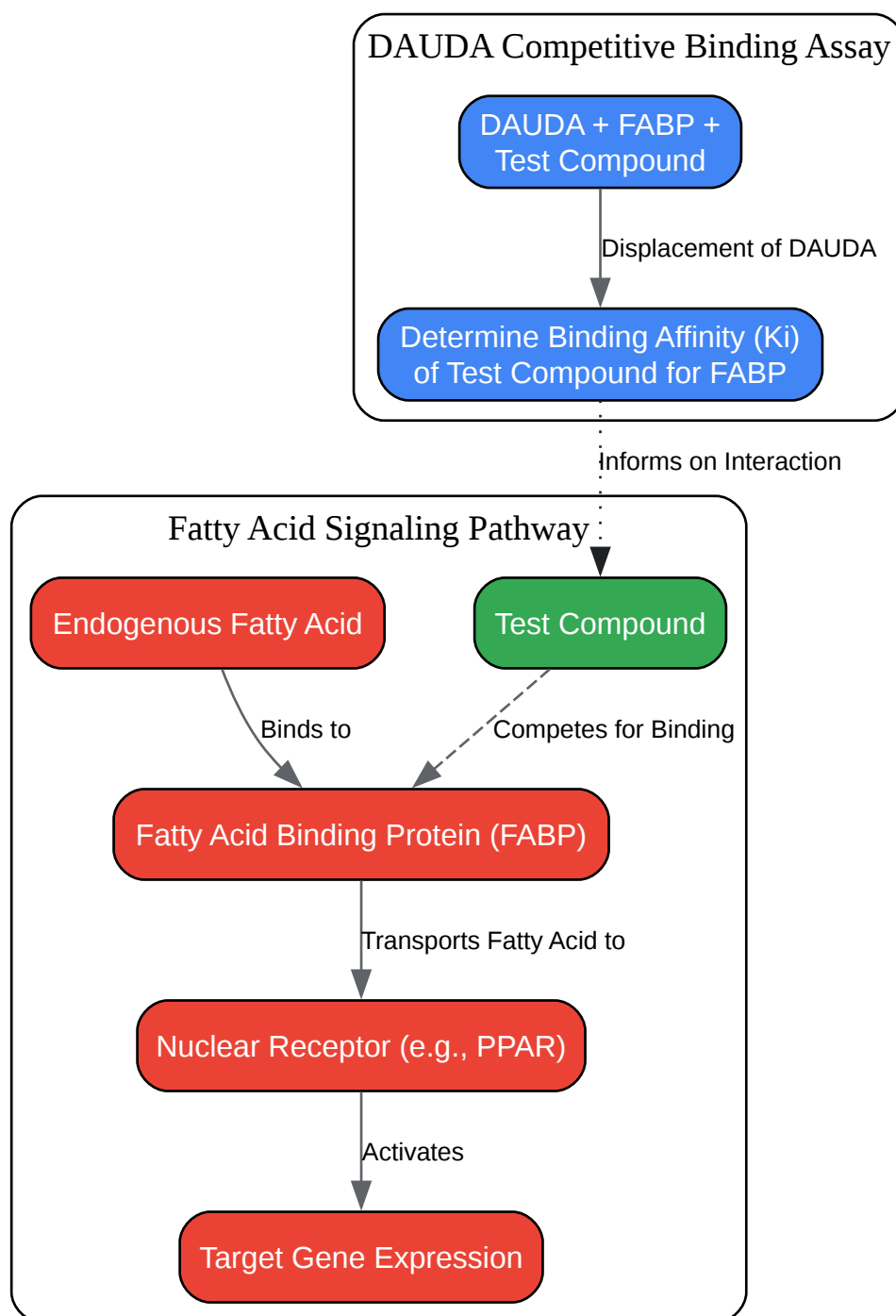
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Caption: Workflow for a competitive binding assay using **11-(dansylamino)undecanoic acid**.

Signaling Pathway Context

While **11-(dansylamino)undecanoic acid** is a tool for studying molecular interactions rather than a modulator of signaling pathways itself, its application provides critical data for understanding pathways where fatty acid metabolism and transport are central. For instance, FABPs are key players in the intracellular transport of fatty acids, which can then be utilized in various metabolic pathways or act as signaling molecules to activate nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors). By determining how potential drugs interact with FABPs, researchers can infer their potential to modulate these downstream signaling events.

The diagram below illustrates a simplified logical relationship of how data from a DAUDA-based assay can inform the understanding of a fatty acid-related signaling pathway.



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Caption: Logical relationship of DAUDA assay data to a fatty acid signaling pathway.

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